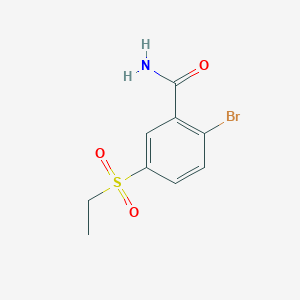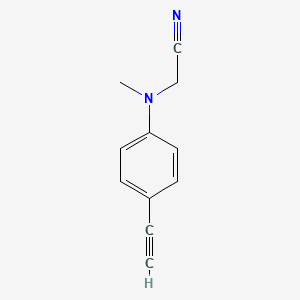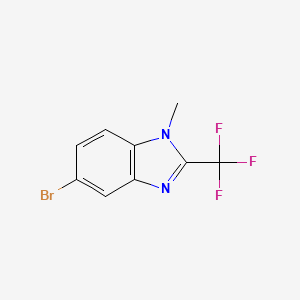![molecular formula C23H17Br B13936073 11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B13936073.png)
11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene is an organic compound with the molecular formula C23H15Br It is a brominated derivative of indenoanthracene, characterized by its unique structure that combines an indene and anthracene moiety
Métodos De Preparación
The synthesis of 11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene typically involves the following steps:
Starting Materials: The synthesis begins with indeno[1,2-b]anthracene as the core structure.
Methylation: The methyl groups are introduced at the 13th position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Materials Science: The compound is explored for its potential in creating novel materials with unique optical and electronic characteristics.
Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules and polymers.
Mecanismo De Acción
The mechanism by which 11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene exerts its effects is primarily related to its electronic structure. The bromine atom and methyl groups influence the electron distribution within the molecule, affecting its reactivity and interaction with other molecules. The compound can interact with various molecular targets and pathways, depending on its specific application in research or industry.
Comparación Con Compuestos Similares
11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene can be compared with other brominated indenoanthracenes and related compounds:
2-bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione: This compound has a similar structure but differs in the position of the bromine atom and the presence of additional functional groups.
13,13-dimethyl-13H-indeno[1,2-b]anthracene: Lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties.
Propiedades
Fórmula molecular |
C23H17Br |
|---|---|
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
14-bromo-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaene |
InChI |
InChI=1S/C23H17Br/c1-23(2)20-10-6-5-9-17(20)19-12-15-11-14-7-3-4-8-16(14)22(24)18(15)13-21(19)23/h3-13H,1-2H3 |
Clave InChI |
MHYMBVDJYLNSMY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=CC4=CC5=CC=CC=C5C(=C4C=C31)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



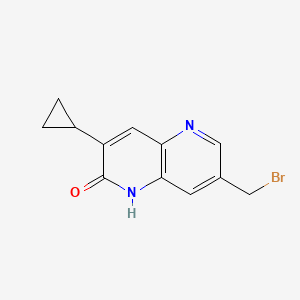
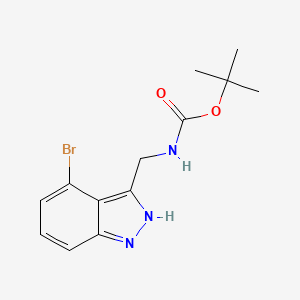


![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)
![2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13936029.png)

![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)

